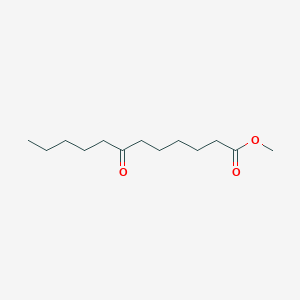
Methyl 7-oxododecanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 7-oxododecanoate is an organic compound with the molecular formula C13H24O3. It is a methyl ester derivative of dodecanoic acid, featuring a ketone functional group at the seventh carbon position.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 7-oxododecanoate can be synthesized through several methods. One common approach involves the oxidation of methyl dodecanoate using an oxidizing agent such as potassium permanganate or chromium trioxide under controlled conditions. The reaction typically requires a solvent like acetone or dichloromethane and is carried out at room temperature or slightly elevated temperatures .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may include steps such as esterification of dodecanoic acid followed by selective oxidation to introduce the ketone functional group. Catalysts and optimized reaction conditions are employed to enhance efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
Methyl 7-oxododecanoate undergoes various chemical reactions, including:
Oxidation: Further oxidation can convert the ketone group to a carboxylic acid.
Reduction: Reduction reactions can convert the ketone group to a secondary alcohol.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride as reducing agents.
Substitution: Nucleophiles such as amines or alcohols under acidic or basic conditions.
Major Products Formed
Oxidation: Dodecanedioic acid.
Reduction: Methyl 7-hydroxydodecanoate.
Substitution: Various esters or amides depending on the nucleophile used.
Scientific Research Applications
Methyl 7-oxododecanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential role in metabolic pathways and as a substrate for enzyme reactions.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 7-oxododecanoate involves its interaction with specific molecular targets and pathways. In biological systems, it may act as a substrate for enzymes involved in fatty acid metabolism. The ketone and ester functional groups allow it to participate in various biochemical reactions, influencing cellular processes and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
Methyl 7-oxopentadecanoate: Similar structure but with a longer carbon chain.
Methyl 4-oxododecanoate: Ketone group at a different position on the carbon chain.
Dodecanoic acid: Parent compound without the ester and ketone functional groups .
Uniqueness
Methyl 7-oxododecanoate is unique due to the specific positioning of its ketone group, which imparts distinct chemical reactivity and biological activity. This makes it valuable for targeted applications where other similar compounds may not be as effective .
Properties
CAS No. |
54527-02-5 |
|---|---|
Molecular Formula |
C13H24O3 |
Molecular Weight |
228.33 g/mol |
IUPAC Name |
methyl 7-oxododecanoate |
InChI |
InChI=1S/C13H24O3/c1-3-4-6-9-12(14)10-7-5-8-11-13(15)16-2/h3-11H2,1-2H3 |
InChI Key |
WIPGTJBBLDTTTQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(=O)CCCCCC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















